

Technical Support Center: Ancient DNA Analysis of Mummified Remains

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Compound of Interest		
Compound Name:	mumie	
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with ancient DNA (aDNA) from mummified remains. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the significant challenges of contamination in your experimental work.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of aDNA from mummies.

Issue: High Levels of Modern Human DNA Contamination Detected in Sequenced Libraries

Possible Cause: Inadequate decontamination of the sample surface, contamination during handling, or infiltration of modern DNA from the laboratory environment.

Troubleshooting Steps:

- Review Sample Selection: Whenever possible, prioritize dense, well-preserved tissues like teeth and petrous bones, as they offer better protection for endogenous DNA than soft tissues.[1][2][3]
- Enhance Decontamination Protocol: Implement a more stringent pre-extraction cleaning protocol. A combination of mechanical removal of the outer surface layer, followed by



chemical treatment with bleach (sodium hypochlorite), and UV irradiation is a robust method for reducing surface contaminants.[3][4][5][6]

- Implement Strict Aseptic Techniques: Ensure all handling of the mummy samples is
 performed in a dedicated aDNA cleanroom with positive air pressure and UV-HEPA filtration.
 [5] All tools, consumables, and surfaces should be meticulously cleaned with DNAdestroying agents like bleach and RNase AWAY.[7]
- Monitor for Laboratory Contamination: Regularly process "blank" extraction controls (reagents only, no sample) alongside your actual samples to monitor for contamination in your reagents and laboratory environment.[5][7]
- Authenticate aDNA Post-Sequencing: Use bioinformatic tools to identify characteristic aDNA damage patterns, such as cytosine deamination at the ends of DNA fragments. These patterns are a key indicator of authentic ancient DNA and can help distinguish it from modern contamination.[1][8]

Issue: Low Yield of Endogenous DNA Post-Extraction

Possible Cause: The chosen tissue type may be poorly preserved, or the extraction method may not be optimized for highly degraded and fragmented aDNA.

Troubleshooting Steps:

- Re-evaluate Tissue Source: If initial extractions from soft tissues yield poor results, attempt extraction from teeth or the petrous part of the temporal bone, which are known to preserve aDNA more effectively.[1][2][3]
- Optimize Extraction Protocol for Short Fragments: Utilize a DNA extraction method specifically designed for the recovery of short aDNA fragments. Silica-based methods are often effective.[9]
- Consider a Minimally Destructive Approach: For precious samples, a minimally destructive method that targets the cementum of tooth roots can yield high-quality aDNA without destroying the entire tooth.[6]

Quantitative Data on Decontamination Efficacy



The following table summarizes the effectiveness of common decontamination methods on ancient bone and tooth samples.

Decontamination Method	Target Contaminant	Efficacy (Reduction in Contaminant DNA)	Source of Data
Mechanical Abrasion	Surface-adhering microbial and human DNA	Variable, depends on depth of abrasion	General aDNA Best Practices
Bleach Treatment (Sodium Hypochlorite)	External modern DNA	Can significantly reduce modern human DNA contamination	[4][5][6]
UV Irradiation (254 nm)	Surface DNA	Effective for surface decontamination, but penetration is limited	[3][5]
Combined Bleach and UV Treatment	Comprehensive surface contamination	Considered a highly effective combination for robust decontamination	[5][6]

Experimental Protocols

Protocol 1: Combined Decontamination of Ancient Tooth or Bone

This protocol is designed for the rigorous removal of surface contaminants prior to DNA extraction.

Materials:

- Dremel or similar rotary tool with a sterile, single-use grinding bit
- 6% sodium hypochlorite (bleach)



- Nuclease-free water
- UV crosslinker
- · Dedicated aDNA cleanroom facility

Procedure:

- In a dedicated aDNA cleanroom, physically remove the outer surface of the bone or tooth sample using a sterile grinding bit.
- Immerse the sample in 6% sodium hypochlorite for 5-7 minutes to chemically remove remaining surface DNA.[4][5]
- Thoroughly rinse the sample with nuclease-free water to remove all traces of bleach.
- Place the decontaminated sample in a UV crosslinker and irradiate all surfaces.
- The sample is now ready for pulverization and DNA extraction.

Protocol 2: Silica-Based aDNA Extraction from Pulverized Tissue

This protocol is optimized for the recovery of short, fragmented aDNA.

Materials:

- Pulverized bone or tooth powder
- Extraction buffer (0.5 M EDTA, pH 8.0; 0.25 mg/mL Proteinase K)
- Silica-based DNA binding columns (e.g., from a commercial kit)
- Wash buffers (containing ethanol)
- Elution buffer (low salt, e.g., TE buffer)

Procedure:

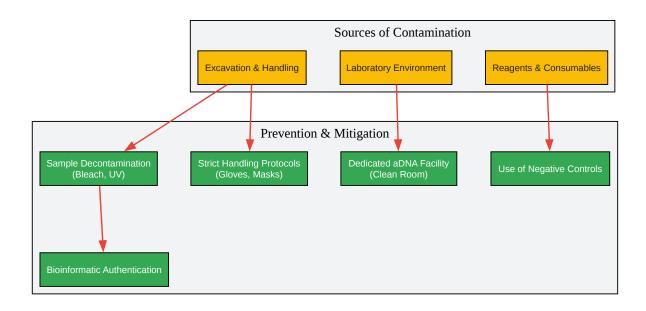


- Add the pulverized sample to a tube containing extraction buffer.
- Incubate at an appropriate temperature (e.g., 37°C) with rotation for several hours to overnight to digest proteins and release DNA.
- Centrifuge the sample to pellet the remaining bone/tooth powder.
- Transfer the supernatant containing the DNA to a silica-based binding column.
- Centrifuge to bind the DNA to the silica membrane.
- Wash the membrane with wash buffers to remove inhibitors.
- Elute the purified aDNA from the column using a small volume of elution buffer.

Diagrams







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